

Application Notes and Protocols for KW-7158

Binding Assays

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Compound of Interest

Compound Name: KW-7158

Cat. No.: B1673878

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Introduction

KW-7158 is a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1.^[1] Its mechanism of action involves the blockade of ENT1, leading to an increase in extracellular adenosine concentrations. This elevation in local adenosine levels plays a crucial role in the therapeutic effects of **KW-7158**, particularly in the context of overactive bladder (OAB), where it has been shown to suppress sensory afferent nerve activity.^{[2][3]} Understanding the binding characteristics of **KW-7158** to its target, ENT1, is fundamental for elucidating its pharmacological profile and for the development of novel therapeutics targeting the adenosine signaling pathway.

These application notes provide detailed methodologies for conducting radioligand binding assays to characterize the interaction of **KW-7158** with ENT1. The protocols are designed to be a comprehensive resource for researchers in academic and industrial settings.

Data Presentation

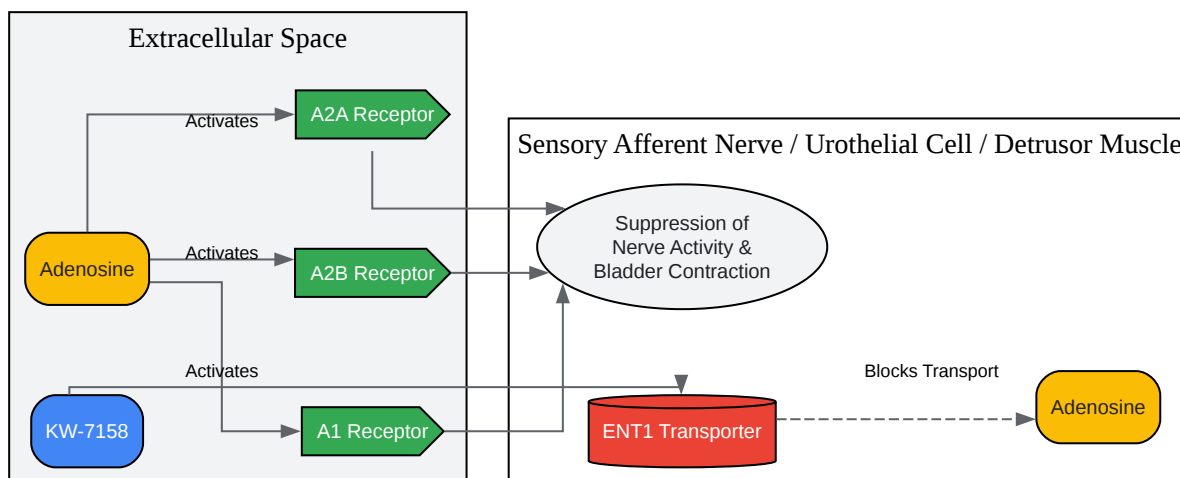
The binding affinity of **KW-7158** and other known ENT1 inhibitors for the ENT1 transporter is summarized in the table below. This quantitative data is essential for comparing the potency of different compounds and for validating assay results.

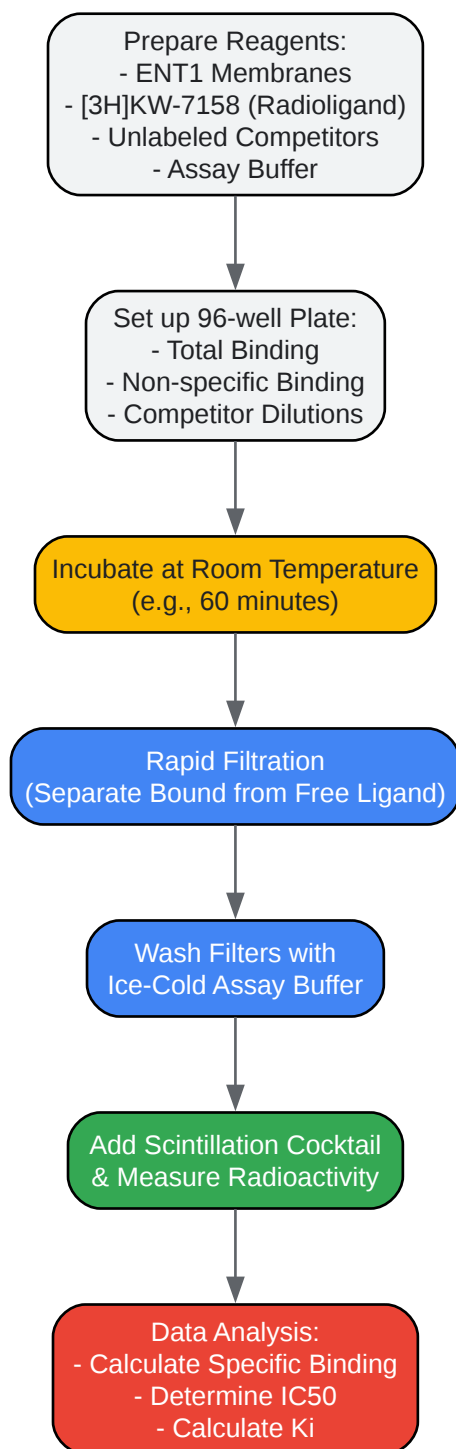
Compound	Radioligand	Assay Type	Target	Ki (nM)	IC50 (nM)	Reference
KW-7158	[3H]KW-7158	Saturation	Rat ENT1	-	-	[2][3]
KW-7158	[3H]NBMPR	Competitive	Human ENT1	8.3	-	Furuya et al., 2014
Nitrobenzylthioinosine (NBMPR)	[3H]NBMPR	Saturation	Human ENT1	0.3	-	Nishiya et al., 2014
Dipyridamole	[3H]NBMPR	Competitive	Human ENT1	3.7	-	Nishiya et al., 2014
Draflazine	[3H]NBMPR	Competitive	Human ENT1	0.8	-	Nishiya et al., 2014

Note: Specific Kd and Bmax values for [3H]**KW-7158** binding were not publicly available in the reviewed literature. The Ki and IC50 values are indicative of the compounds' potencies in inhibiting ENT1 function.

Signaling Pathway

The proposed signaling pathway for the action of **KW-7158** in the urinary bladder is depicted below. Inhibition of ENT1 by **KW-7158** leads to an accumulation of extracellular adenosine, which can then activate various adenosine receptor subtypes on different cell types within the bladder, ultimately leading to the suppression of bladder overactivity.





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References

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- 2. The anti-overactive bladder activity of KW-7158 is mediated by blocking equilibrative nucleoside transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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